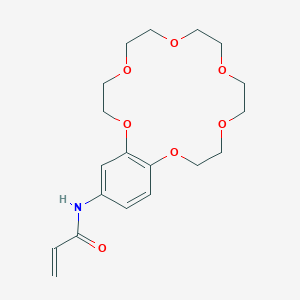

4-Acryloylamidobenzo-18-crown-6

Übersicht

Beschreibung

4-Acryloylamidobenzo-18-crown-6 is a chemical compound with the molecular formula C19H27NO7 and a molecular weight of 381.43 g/mol . It is a derivative of benzo-18-crown-6, a well-known crown ether, and features an acryloylamide group attached to the benzene ring. This compound is typically a white solid and is soluble in organic solvents . Crown ethers like this compound are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications .

Vorbereitungsmethoden

The synthesis of 4-Acryloylamidobenzo-18-crown-6 can be achieved through several synthetic routes. A common method involves the reaction of benzo-18-crown-6 with acryloyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Analyse Chemischer Reaktionen

4-Acryloylamidobenzo-18-crown-6 undergoes various chemical reactions, including:

Substitution Reactions: The acryloylamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the acryloyl group.

Polymerization: The acryloyl group can undergo free radical polymerization, forming polymers with crown ether functionalities.

Complexation: The crown ether moiety can form stable complexes with metal ions, particularly alkali and alkaline earth metals.

Common reagents used in these reactions include bases like triethylamine, radical initiators for polymerization, and metal salts for complexation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Ion Selectivity and Detection:

4-Acryloylamidobenzo-18-crown-6 exhibits high selectivity for certain metal ions, particularly lithium and potassium. Its ability to form stable complexes with these cations makes it an excellent candidate for use in ion-selective electrodes and sensors. For instance, studies have shown that functionalizing electrodes with this compound enhances their sensitivity and selectivity towards potassium ions, facilitating real-time monitoring in various applications such as biological systems and environmental samples .

Complexation Studies:

Research indicates that this compound can form complexes with transition metal ions, which can be analyzed using spectroscopic techniques. This property is valuable for developing new analytical methods for detecting metal ions in complex matrices, such as biological fluids or industrial effluents .

Materials Science

Polymer Chemistry:

The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. For example, copolymers containing this crown ether have been synthesized to improve the ionic conductivity and mechanical strength of the resulting materials. These polymers can be utilized in applications such as solid-state batteries and electrochemical devices .

Nanocomposites:

This compound has also been investigated as a modifier in the synthesis of nanocomposites. By integrating this compound with nanoparticles (such as gold or silver), researchers have developed materials that exhibit unique optical and electronic properties, suitable for sensors and catalysis .

Environmental Monitoring

Heavy Metal Detection:

One of the significant applications of this compound is in the detection of heavy metals in wastewater and environmental samples. Its ability to selectively bind to specific metal ions allows for the development of sensitive detection methods that can be used in environmental monitoring programs. For instance, modified sensors using this compound have shown promise in detecting lead ions at low concentrations .

Phase Transfer Catalysis:

In organic synthesis, this compound can act as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., aqueous and organic). This property is particularly useful in enhancing the solubility of otherwise insoluble salts, thus improving reaction yields and rates .

Case Study 1: Potassium Ion Detection

A study demonstrated the use of this compound functionalized electrodes for potassium ion detection in biological fluids. The electrodes showed a linear response to potassium concentrations ranging from nanomolar to micromolar levels, indicating their potential for clinical diagnostics.

Case Study 2: Heavy Metal Ion Sensors

Another research project focused on developing a sensor for lead ion detection using a composite material made from this compound and gold nanoparticles. The sensor exhibited high sensitivity and selectivity towards lead ions, making it suitable for environmental monitoring applications.

Wirkmechanismus

The mechanism of action of 4-Acryloylamidobenzo-18-crown-6 primarily involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds . This complexation ability is crucial for its applications in sensing, catalysis, and material science .

Vergleich Mit ähnlichen Verbindungen

4-Acryloylamidobenzo-18-crown-6 can be compared with other crown ethers such as:

Benzo-18-crown-6: Lacks the acryloylamide group, making it less versatile in polymerization reactions.

Dibenzo-18-crown-6: Contains two benzene rings, offering different complexation properties.

4-Aminobenzo-18-crown-6: Features an amino group instead of an acryloylamide group, which affects its reactivity and applications.

The uniqueness of this compound lies in its acryloylamide group, which allows for polymerization and the formation of functional materials with crown ether properties .

Biologische Aktivität

4-Acryloylamidobenzo-18-crown-6 (AAB18C6) is a synthetic compound belonging to the crown ether family, known for its ability to selectively bind cations and small molecules. Its unique structure, which includes an acryloylamide functional group, enhances its potential applications in biological systems, particularly in sensing and ion-selective membranes.

AAB18C6 has the molecular formula CHN O and a molecular weight of 373.43 g/mol. The presence of the crown ether moiety allows it to form complexes with various metal ions, including potassium (K), sodium (Na), and lead (Pb). This property is critical for its biological activity, particularly in sensing applications.

The biological activity of AAB18C6 can be attributed to its ability to interact with specific ions and biomolecules. The mechanism involves:

- Ion Binding : AAB18C6 selectively binds cations through its crown ether ring, facilitating the transport of ions across membranes or into cells.

- Molecular Recognition : The compound can recognize and interact with amino acids and other biomolecules, enhancing its specificity in various applications .

Biological Applications

The biological applications of AAB18C6 are diverse, including:

- Ion Selective Membranes : AAB18C6 has been utilized as an ionophore in polymeric membranes for the selective detection of cations. Research indicates that it exhibits high selectivity for K ions over Na, making it suitable for applications in biosensors .

- Lead Ion Removal : Studies have shown that microgels incorporating AAB18C6 can effectively adsorb lead(II) ions from aqueous solutions, demonstrating potential for environmental remediation .

- Sensing Applications : AAB18C6 has been employed in supramolecular sensors that leverage its binding properties for detecting specific analytes, including amino acids and metal ions. Its incorporation into membrane sensors enhances sensitivity and selectivity .

Case Study 1: Ion Selectivity in Membrane Sensors

In a study examining the performance of AAB18C6 in polymeric membrane sensors, it was found that the compound exhibited a Nernstian response to K concentrations, with a detection limit significantly lower than traditional methods. The selectivity coefficient for K over Na was reported as log K(K, Na) = -3.0, indicating strong selectivity for potassium ions .

Case Study 2: Environmental Remediation

Research into the use of AAB18C6-functionalized microgels demonstrated their effectiveness in removing lead(II) ions from contaminated water sources. The microgels showed a significant adsorption capacity for Pb, with results suggesting they could be utilized in practical applications for environmental cleanup .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 373.43 g/mol |

| Ion Selectivity | K > Na |

| Detection Limit (K) | log K(K, Na) = -3.0 |

| Lead(II) Ion Adsorption Capacity | High |

Eigenschaften

IUPAC Name |

N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHKKCVGQTWASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369235 | |

| Record name | ST50759498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68865-32-7 | |

| Record name | ST50759498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Acryloylamidobenzo-18-crown-6 interact with its target, and what are the downstream effects?

A: this compound is a crown ether that selectively binds to potassium ions (K+) []. This binding is facilitated by the crown ether ring structure, which creates a cavity that can accommodate the potassium ion. The acryloylamide group allows for the molecule to be incorporated into polymer matrices. This immobilization within a polymer has been shown to be advantageous for creating ion-selective sensors, as it minimizes leaching of the ionophore [].

Q2: What are the material compatibility and stability aspects of this compound?

A: this compound exhibits good compatibility with methacrylic-acrylic copolymer matrices []. This allows for the creation of "self-plasticizing" membranes that do not require the addition of external plasticizers, which are prone to leaching []. The immobilization of the crown ether within the polymer matrix also contributes to its stability, as it prevents leaching even when a plasticizer is present [].

Q3: How is this compound used in analytical methods and techniques?

A: this compound is used as a key component in the development of potassium-selective electrodes [] and potentially in other electrochemical sensing applications. Its ability to selectively bind potassium ions allows for the measurement of potassium concentrations in various media. Researchers utilize electrochemical techniques like square wave voltammetry to investigate the binding and transport properties of this compound within these sensing materials [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.